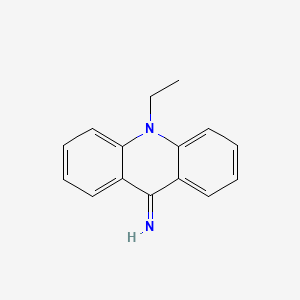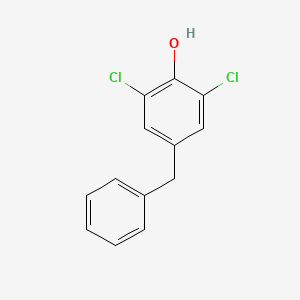
4-Benzyl-2,6-dichlorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-2,6-dichlorophenol is an organic compound with the molecular formula C₁₃H₁₀Cl₂O It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine atoms, and a benzyl group is attached at position 4
准备方法
Synthetic Routes and Reaction Conditions: 4-Benzyl-2,6-dichlorophenol can be synthesized through the chlorination of 4-benzylphenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of sulfuryl chloride (SO₂Cl₂) in the presence of a secondary amine has also been reported to produce high yields of 2,6-dichlorophenol derivatives .
化学反应分析
Types of Reactions: 4-Benzyl-2,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
4-Benzyl-2,6-dichlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as an antiseptic or disinfectant.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds
作用机制
The mechanism of action of 4-Benzyl-2,6-dichlorophenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell lysis. The compound’s phenolic structure allows it to denature proteins and disrupt enzymatic functions, contributing to its antimicrobial properties .
相似化合物的比较
2,6-Dichlorophenol: Similar structure but lacks the benzyl group.
4-Benzylphenol: Similar structure but lacks the chlorine atoms at positions 2 and 6.
2,4-Dichlorophenol: Chlorine atoms at different positions.
Uniqueness: 4-Benzyl-2,6-dichlorophenol is unique due to the presence of both the benzyl group and the chlorine atoms, which confer distinct chemical properties and reactivity.
属性
CAS 编号 |
38932-58-0 |
|---|---|
分子式 |
C13H10Cl2O |
分子量 |
253.12 g/mol |
IUPAC 名称 |
4-benzyl-2,6-dichlorophenol |
InChI |
InChI=1S/C13H10Cl2O/c14-11-7-10(8-12(15)13(11)16)6-9-4-2-1-3-5-9/h1-5,7-8,16H,6H2 |
InChI 键 |
NLZPGZAUQYVFHS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


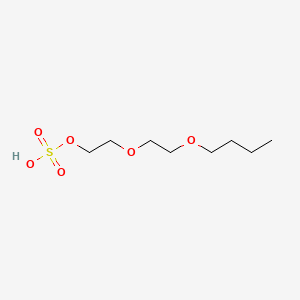
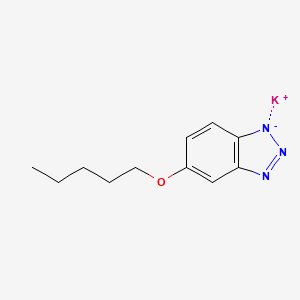
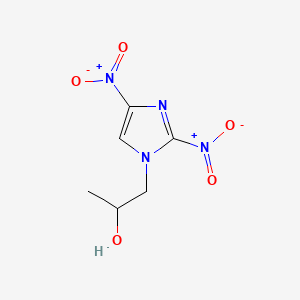

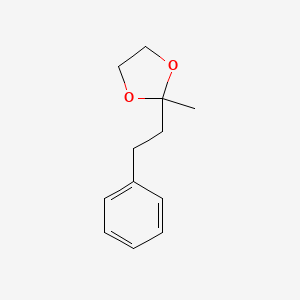
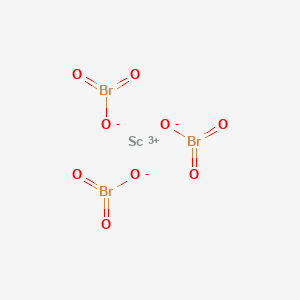
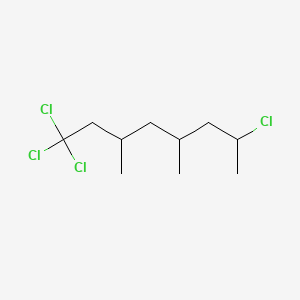
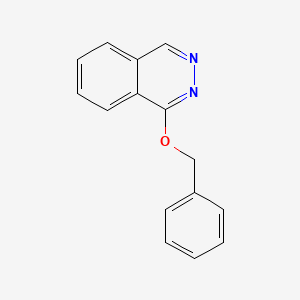
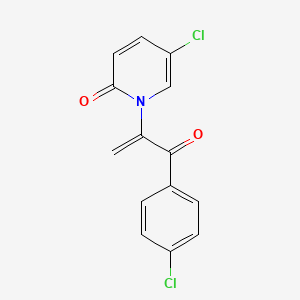

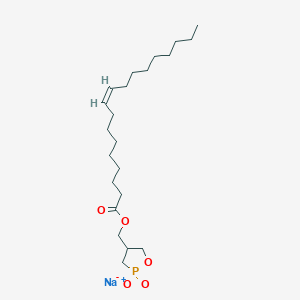
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide](/img/structure/B15175763.png)
